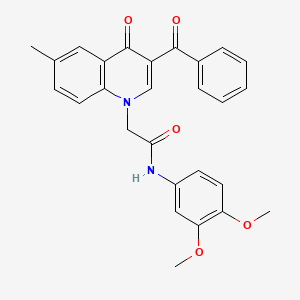

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

カタログ番号:

B6493184

CAS番号:

897624-54-3

分子量:

456.5 g/mol

InChIキー:

WVBBDYYIGFVISF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a benzoyl group at position 3, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety.

特性

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-9-11-22-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(22)16-25(30)28-19-10-12-23(33-2)24(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBDYYIGFVISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Comparison with Analogous Compounds

Key Structural Features:

- Quinolinone Core: Shared with fluoroquinolone antibiotics (e.g., compound 7f in ) but lacks fluorine and carboxylate groups, distinguishing it from antimicrobial agents.

Table 1: Structural and Molecular Comparison

*Estimated based on structural formula.

Pharmacological Activity and Selectivity

Target Compound vs. A-740003

- Shared Features: Both compounds include a 3,4-dimethoxyphenyl acetamide group, a critical pharmacophore for P2X7 receptor binding in A-740003 .

- Divergences: The target compound’s 3-benzoyl substituent replaces A-740003’s cyanoimino-quinolinylamino group, which is essential for P2X7 selectivity. This substitution may alter receptor affinity or off-target effects.

B. Target Compound vs. Pyridine Derivative ()

- The pyridine-based analog () lacks the quinolinone core and instead features a benzodioxin group. Its dimethylaminomethylphenyl side chain may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group .

C. Target Compound vs. Fluoroquinolone 7f ()

- While 7f’s quinolone carboxylate structure is optimized for bacterial DNA gyrase inhibition , the target compound’s lack of fluorine and carboxylate groups suggests divergent therapeutic applications, possibly in non-antibiotic contexts such as inflammation or pain.

Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethoxyphenyl acetamide may confer moderate aqueous solubility, akin to A-740003, whereas the pyridine derivative () benefits from a polar dimethylaminomethyl group .

- Metabolic Stability: Methyl and methoxy groups could slow hepatic degradation relative to compounds with labile substituents (e.g., cyanoimino in A-740003).

Research and Development Status

- Target Compound: No clinical data available; preclinical studies are needed to validate receptor targets (e.g., P2X7, kinases).

- A-740003 : Advanced to preclinical trials for neuropathic pain, demonstrating dose-dependent efficacy in rodent models .

- 7f (): Represents a fluoroquinolone antibiotic scaffold under investigation for antimicrobial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。